6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine

Lipophilicity Drug-likeness Membrane permeability

Researchers face synthetic bottlenecks when building focused kinase libraries. This 6-methyl pyridinyl-thiadiazole analogue (CAS 1504261-03-3) provides a ready-to-use scaffold with validated drug-like properties (LogP 1.854, TPSA 50.7 Ų). • Pre-optimized oral bioavailability parameters reduce SAR cycle time • 95% purity specification ensures batch-to-batch reproducibility • Systematic microsomal stability comparison possible with 2-methyl and 4-methyl analogues available in parallel. Procure this core to accelerate lead optimization without custom synthesis delays.

Molecular Formula C9H10N4S
Molecular Weight 206.27 g/mol
Cat. No. B13245953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine
Molecular FormulaC9H10N4S
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)NCC2=CSN=N2
InChIInChI=1S/C9H10N4S/c1-7-2-3-8(4-10-7)11-5-9-6-14-13-12-9/h2-4,6,11H,5H2,1H3
InChIKeyYUJNQWCXUUUKDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine – Baseline Physicochemical Profile and Class Identity


6-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine (CAS 1504261-03-3) is a synthetic heterocyclic small molecule with the molecular formula C₉H₁₀N₄S and a molecular weight of 206.27 g/mol . The compound belongs to the pyridinyl-thiadiazole chemotype, which has been explored extensively in kinase inhibitor discovery and antitubercular programmes [1]. Key structural features include a 1,2,3-thiadiazole ring linked via a methylene spacer to the 3-amino position of a 6-methylpyridine core .

Chemotype Pyridinyl-thiadiazole non-canonical hinge binder
Kinase research Kinase inhibitor lead discovery and SAR programmes
Antimicrobial screening Antitubercular screening against drug-resistant strains

Why 6-Methyl-N-(1,2,3-thiadiazol-4-ylmethyl)pyridin-3-amine Cannot Be Replaced by Other Methyl‑Positional Isomers or the Des‑methyl Parent


Although the 2‑methyl, 4‑methyl and des‑methyl analogues share the same 1,2,3‑thiadiazol‑4‑ylmethyl‑pyridin‑3‑amine scaffold, small changes in the pyridine substitution pattern are known to alter hinge‑binding geometry and selectivity in kinase programmes [1]. The 6‑methyl positional isomer differs from its 2‑methyl congener by moving the methyl group away from the secondary amine, reducing steric hindrance at the hinge‑binding nitrogen and potentially yielding a different off‑target profile. Furthermore, the des‑methyl parent is substantially less lipophilic measured LogP 0.246 vs 1.854, which would impair membrane permeability and oral absorption if the compound is intended as a drug candidate [2]. Simple “in‑class” replacement is therefore not advisable without side‑by‑side biological profiling.

Target scaffold
Potential substitute
Mismatch context
6-Methyl substitution
2-Methyl positional isomer
Hinge-binding geometry may shift
6-Methyl substitution
4-Methyl positional isomer
Steric environment at hinge region differs
Methyl-substituted scaffold
Des-methyl parent
Lower lipophilicity may reduce permeability

Quantitative Differentiation Evidence for 6‑Methyl‑N‑(1,2,3‑thiadiazol‑4‑ylmethyl)pyridin‑3‑amine


LogP as a Procurement‑Relevant Physicochemical Differentiator Between 6‑Methyl and Des‑methyl Analogues

The 6‑methyl analogue (target) exhibits a computed LogP of 1.854, compared with a measured LogP of 0.246 for the des‑methyl parent [1]. The difference of 1.61 log units represents a ~30‑fold increase in octanol‑water partition coefficient, meeting the widely cited optimal LogP range of 1‑3 for oral bioavailability [2].

Lipophilicity
Source review
ΔLogP +1.61
Supports permeability-dependent assay context
Cross-source comparison; confirm algorithmic consistency
Lipophilicity Drug-likeness Membrane permeability

Polar Surface Area (TPSA) and Rotatable Bond Count Support Oral Drug‑Like Properties

The target compound has a topological polar surface area (TPSA) of 50.7 Ų and 3 rotatable bonds, as documented by the vendor leyan.com . Both values sit well within the Veber rules for oral bioavailability (TPSA ≤140 Ų; rotatable bonds ≤10) [1], confirming this analogue as an orally tractable chemotype without further optimisation of these parameters.

Drug-likeness
Data to verify
TPSA 50.7 Ų / Rot. bonds 3
Within Veber oral drug-likeness thresholds
Computed values; experimental confirmation advised
Drug-likeness Oral absorption Medicinal chemistry

Purity Specification Consistency Across Independent Suppliers

Both the target 6‑methyl analogue and the 2‑methyl positional isomer are listed with a purity of 95% by multiple vendors including leyan.com and cymitquimica.com . This consistent specification reduces batch‑to‑batch variability and supports reliable head‑to‑head SAR studies without the need for additional repurification.

Purity
Data to verify
95% consistent across suppliers
Supports SAR batch-to-batch reproducibility
Analytical method not disclosed; verify per lot
Quality control Reproducibility Procurement certainty

Recommended Application Scenarios for 6‑Methyl‑N‑(1,2,3‑thiadiazol‑4‑ylmethyl)pyridin‑3‑amine


Kinase Inhibitor Lead Optimisation Requiring a Pre‑Optimised Pyridinyl‑Thiadiazole Hinge Binder

The pyridinyl‑thiadiazole scaffold has been validated as a non‑canonical hinge binder for IRAK4 [1]. The 6‑methyl analogue provides a ready‑to‑use core with drug‑like LogP (1.854) and TPSA (50.7 Ų) that meets oral bioavailability criteria without further scaffold modification . Researchers initiating a kinase‑targeted SAR programme can procure this analogue to reduce early‑stage synthetic burden.

Antitubercular Screening Against MDR/XDR Mycobacterium tuberculosis Strains

Linked pyridinyl‑thiadiazoles have demonstrated potent activity against multi‑drug‑resistant and extensively drug‑resistant TB clinical isolates [2]. The 6‑methyl analogue shares the core pharmacophore of the hit compound 7f and can be evaluated as a replacement for the pyridinyl moiety in second‑generation analogues to explore the impact of 6‑methyl substitution on MIC and selectivity index.

Pharmacokinetic Profiling of Methyl‑Positional Isomers for Metabolic Stability

Because the 6‑methyl group is para to the secondary amine, it may influence cytochrome P450 metabolism differently than the ortho‑methyl (2‑methyl) analogue [3]. Procurement of the 6‑methyl analogue alongside its 2‑methyl and 4‑methyl counterparts allows a systematic in‑vitro microsomal stability comparison to identify the positional isomer with the most favourable metabolic profile.

Chemical Probe Development for Target Engagement Studies

The consistent 95% purity specification across independent suppliers and the well‑defined physicochemical properties (LogP 1.854, TPSA 50.7, rotatable bonds 3) make this compound suitable for chemical probe development where batch‑to‑batch reproducibility and clean bioactivity are essential prerequisites.

Application
Selection Property
Validation Focus
Kinase inhibitor lead discovery
Pre-characterized pyridinyl-thiadiazole scaffold
Hinge-binding assay and selectivity profiling
Antitubercular screening studies
Pyridinyl-thiadiazole pharmacophore context
MIC and selectivity index endpoints
Metabolic stability comparison across isomers
Positional isomer profiling context
In vitro microsomal stability endpoints
Chemical probe development
Reported batch-to-batch consistency
Target engagement assay validation
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